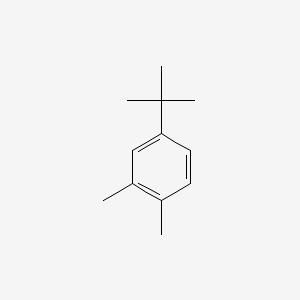

4-tert-Butyl-o-xylene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPPSTNABSMSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064659 | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-06-0 | |

| Record name | 4-(1,1-Dimethylethyl)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-tert-Butyl-o-xylene (CAS 7397-06-0): Synthesis, Reactivity, and Applications

Abstract

4-tert-Butyl-o-xylene, also known as 4-tert-butyl-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon with significant utility as a chemical intermediate and solvent in organic synthesis.[1][2] Its molecular structure, featuring a benzene ring substituted with two adjacent methyl groups and a sterically bulky tert-butyl group, imparts unique physicochemical properties and reactivity patterns.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core properties, detail its primary synthesis via Friedel-Crafts alkylation with mechanistic insights, delineate its key chemical transformations, and discuss its applications, particularly as a precursor for fine chemicals and potential pharmaceutical scaffolds. This document consolidates critical data, field-proven protocols, and safety information to serve as an authoritative resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any experimental design. This compound is a clear, colorless liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 7397-06-0 | [1][5] |

| IUPAC Name | 4-tert-butyl-1,2-dimethylbenzene | [1][3] |

| Molecular Formula | C₁₂H₁₈ | [1][5] |

| Molecular Weight | 162.27 g/mol | [1][3] |

| InChI Key | QRPPSTNABSMSCS-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)C | [1][3] |

| EC Number | 625-953-5 | [3][6] |

| DSSTox Substance ID | DTXSID7064659 | [3][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [3][8] |

| Boiling Point | 200-210 °C (lit.) | [2][4] |

| Melting Point | ~ -27 °C | [1][9] |

| Density | 0.871 g/mL at 25 °C (lit.) | [2][4] |

| Flash Point | 82 °C (179 °F) | [3][10] |

| Refractive Index (n20/D) | 1.498 (lit.) | [2][4] |

| Vapor Pressure | 0.207 mmHg at 25 °C | [4][11] |

Synthesis: The Friedel-Crafts Alkylation Approach

The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts alkylation of o-xylene.[1] This classic electrophilic aromatic substitution reaction is efficient but requires careful control of conditions to ensure high regioselectivity and minimize side reactions.[12]

Mechanistic Rationale

The reaction proceeds by generating a tert-butyl carbocation, a potent electrophile, from an alkylating agent like tert-butyl chloride or tert-butanol.[1][13] A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for facilitating the formation of this carbocation from the alkyl halide.[12][14]

The electrophile then attacks the electron-rich π-system of the o-xylene ring. The two methyl groups on o-xylene are ortho, para-directing activators. The incoming bulky tert-butyl group is directed to the para position relative to the C1-methyl group for two principal reasons:

-

Electronic Effects : The para position is electronically activated by the methyl groups.

-

Steric Hindrance : The ortho positions are sterically hindered by the adjacent methyl groups, making the para position (C4) the most accessible site for the large tert-butyl electrophile.[15]

This combination of electronic and steric factors results in the highly selective formation of the 4-substituted product.

Caption: Mechanism of Friedel-Crafts Alkylation.

Detailed Experimental Protocol: Synthesis from o-Xylene and tert-Butyl Chloride

This protocol describes a laboratory-scale synthesis using anhydrous aluminum chloride as the catalyst.[16]

Materials & Equipment:

-

o-Xylene (reagent grade, anhydrous)

-

tert-Butyl chloride (reagent grade)

-

Anhydrous aluminum chloride (handle in a dry environment)

-

Dichloromethane (anhydrous solvent)

-

Ice-water bath

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser

-

Gas trap (for HCl byproduct)

-

Separatory funnel, drying agent (e.g., anhydrous MgSO₄), rotary evaporator

Procedure:

-

Reaction Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar. Attach the dropping funnel and the condenser, which is fitted with a gas trap (e.g., a tube leading to a beaker of water or a dilute NaOH solution to neutralize the evolved HCl gas).[15] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: In the flask, dissolve anhydrous AlCl₃ (0.1 eq) in dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of o-xylene (1.2 eq) and tert-butyl chloride (1.0 eq) in dichloromethane.

-

Reaction Execution: Add the o-xylene/tert-butyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over 30-60 minutes. Maintain the temperature below 10 °C to control the reaction rate and prevent side reactions. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/GC analysis indicates completion.

-

Workup (Quenching): Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[12]

Caption: Laboratory workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The presence of three alkyl groups on the benzene ring makes this compound a versatile intermediate.[1] The methyl groups are susceptible to oxidation and benzylic halogenation, while the remaining activated positions on the aromatic ring can undergo further electrophilic substitution.

Caption: Key reaction pathways from this compound.

Oxidation of Methyl Groups

Similar to the industrial oxidation of p-xylene to terephthalic acid, the two methyl groups of this compound can be oxidized to carboxylic acids.[17][18] Using strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation systems (e.g., Co/Mn/Br catalysts), it is possible to synthesize 4-tert-butylphthalic acid.[19][20] This dicarboxylic acid derivative serves as a valuable building block for polymers, plasticizers, and other specialty chemicals.

Electrophilic Aromatic Substitution

-

Nitration: The aromatic ring can undergo nitration using standard nitrating mixtures (e.g., nitric acid and sulfuric acid) to introduce one or more nitro groups.[1] The resulting nitro derivatives are crucial precursors for synthesizing amines (via reduction), which are common in dye and pharmaceutical manufacturing.

-

Halogenation: Direct halogenation of the aromatic ring with Br₂ or Cl₂ in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring, providing another handle for further functionalization, such as in cross-coupling reactions.[1]

Benzylic Halogenation

Perhaps one of the most useful transformations for drug development intermediates is the selective halogenation of the benzylic methyl groups. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to form 1,2-bis(bromomethyl)-4-tert-butylbenzene.[2] This product is a powerful bifunctional electrophile, ideal for building complex heterocyclic structures or linking molecular fragments.

Applications in Research and Development

The utility of this compound stems from its role as a versatile starting material and solvent.[1][2]

-

Intermediate for Fine Chemicals: It serves as a precursor in the synthesis of agrochemicals and other specialty chemicals where the specific substitution pattern is required.[1]

-

Role in Pharmaceutical Scaffolding: In drug discovery, the incorporation of a tert-butyl group is a common strategy to enhance metabolic stability and modulate lipophilicity.[21] By blocking a potential site of metabolism (the C4 position) and increasing the molecule's fat-solubility, this group can improve a drug candidate's pharmacokinetic profile. Derivatives of this compound, especially those functionalized at the methyl groups, are therefore attractive scaffolds for building novel active pharmaceutical ingredients (APIs).[22]

-

Solvent Applications: Its properties as a relatively non-polar, high-boiling aromatic solvent make it suitable for certain organic reactions, such as the synthesis of 2,7-di-tert-butylcarbazole.[2]

Spectroscopic and Analytical Profile

Structural confirmation for a compound of this nature relies heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), two distinct singlets for the two non-equivalent methyl groups on the ring (~2.2-2.3 ppm), and three signals in the aromatic region (~7.0-7.3 ppm) corresponding to the three aromatic protons.[23]

-

¹³C NMR: The spectrum will display distinct signals for the quaternary carbons of the tert-butyl group, the methyl carbons, and the six unique aromatic carbons.[24]

-

-

Other Techniques: The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference spectra, including mass spectrum (electron ionization), IR spectrum, and UV/Visible data for this compound, which are invaluable for identity confirmation.[5][9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical.

-

Hazard Identification: this compound is classified as hazardous. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7] It is also a combustible liquid.[25]

-

Handling and Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[26]

-

Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][26] It is incompatible with strong oxidizing agents.[26]

Conclusion

This compound is more than a simple substituted aromatic hydrocarbon; it is a strategically designed building block with significant potential. Its synthesis is rooted in the foundational principles of organic chemistry, and its specific substitution pattern provides multiple avenues for sophisticated chemical transformations. For researchers in materials science, agrochemicals, and particularly drug development, this compound offers a robust starting point for creating complex and high-value molecules. A thorough understanding of its properties, synthesis, reactivity, and safety is essential for unlocking its full potential in scientific innovation.

References

- 1. Buy this compound | 7397-06-0 [smolecule.com]

- 2. This compound | 7397-06-0 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chembk.com [chembk.com]

- 5. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 10. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 11. This compound|7397-06-0|lookchem [lookchem.com]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. nbinno.com [nbinno.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. cerritos.edu [cerritos.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 22. nbinno.com [nbinno.com]

- 23. spectrabase.com [spectrabase.com]

- 24. spectrabase.com [spectrabase.com]

- 25. assets.thermofisher.com [assets.thermofisher.com]

- 26. fishersci.com [fishersci.com]

4-tert-Butyl-o-xylene chemical properties

An In-depth Technical Guide to 4-tert-Butyl-o-xylene: Properties, Synthesis, and Reactivity

Introduction

This compound, also known as 4-tert-butyl-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a benzene ring substituted with two adjacent methyl groups and a bulky tert-butyl group, imparts unique properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules, including fragrances and specialty chemicals.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and safety considerations, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid at room temperature.[5][6][7] The presence of the bulky tert-butyl group para to one of the methyl groups significantly influences its physical properties, such as boiling point and density, compared to unsubstituted o-xylene.

Core Identifiers and Properties

A summary of the key physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-tert-butyl-1,2-dimethylbenzene | [8][9][10] |

| CAS Number | 7397-06-0 | [1][5][8][9][11] |

| Molecular Formula | C₁₂H₁₈ | [1][5][8][11] |

| Molecular Weight | 162.27 g/mol | [1][8][9] |

| Appearance | Clear, colorless liquid | [5][6][7] |

| Density | ~0.87 g/mL at 25 °C | [3][7][12] |

| Boiling Point | 200-211 °C at 760 mmHg | [5][6][11][12] |

| Melting Point | ~ -25 to -27 °C (estimate) | [2][5][6][13] |

| Flash Point | ~82 °C (180 °F) | [6][9][11][12] |

| Refractive Index | n20/D ~1.498-1.499 | [5][6][11][12] |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| Vapor Pressure | 0.207 mmHg at 25 °C | [5][6] |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. Key spectral information is available through various public databases.

-

NMR Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the two methyl groups, and the nine equivalent protons of the tert-butyl group.[14]

-

Mass Spectrometry : The mass spectrum (electron ionization) is available for fragmentation pattern analysis, confirming the molecular weight.[1][15]

-

Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C-H stretching of the alkyl groups and aromatic ring, as well as bands corresponding to the substitution pattern on the benzene ring.[1][15]

-

UV/Visible Spectroscopy : UV-Vis spectra can provide information on the electronic transitions within the aromatic system.[1][2]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts alkylation of o-xylene. This electrophilic aromatic substitution reaction introduces the tert-butyl group onto the aromatic ring. The choice of alkylating agent and catalyst is crucial for achieving high yield and regioselectivity.

Synthesis Workflow: Friedel-Crafts Alkylation

The diagram below illustrates the general workflow for the synthesis of this compound from o-xylene.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol describes a laboratory-scale synthesis using tert-butyl alcohol and anhydrous aluminum chloride as the catalyst.[16]

Materials:

-

o-Xylene (2.5 mol)

-

tert-Butyl alcohol (2.0 mol)

-

Anhydrous aluminum chloride (1.0 mol, pulverized)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Suspension: To a reaction flask equipped with a stirrer and dropping funnel, add 2.0 mol of o-xylene and 1.0 mol of pulverized anhydrous aluminum chloride. Cool the mixture to -5°C using an ice-salt bath.

-

Causality: The reaction is highly exothermic. Initial cooling is essential to control the reaction rate and prevent undesirable side reactions, such as the formation of isomeric byproducts. Aluminum chloride acts as a Lewis acid, which polarizes the C-O bond of the alcohol to generate the tert-butyl carbocation electrophile.

-

-

Addition of Reactants: Prepare a mixture of 0.50 mol of o-xylene and 2.0 mol of tert-butyl alcohol. Add this mixture dropwise to the stirred catalyst suspension over 30 minutes, maintaining the temperature at -5°C.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to approximately 65°C and maintain this temperature for 1.5 hours.

-

Causality: Heating provides the necessary activation energy to drive the reaction to completion, ensuring a high conversion of the starting materials.

-

-

Workup: Cool the reaction mixture and slowly pour it over crushed ice to quench the reaction and decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Purification: Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous magnesium sulfate. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[13]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by electrophilic aromatic substitution. The alkyl groups (both methyl and tert-butyl) are activating, ortho-, para-directing groups. The large steric bulk of the tert-butyl group, however, plays a critical role in determining the regioselectivity of incoming electrophiles.

Nitration

Nitration is a classic electrophilic substitution reaction for this compound. Studies have shown that the nitration of this compound in acetic anhydride can lead to the formation of nitronium acetate adducts.[16] The nitro group (NO₂) preferentially adds to the positions ortho to the activating alkyl groups that are least sterically hindered.

Caption: Key steps in the nitration of this compound.

The reaction can yield various products depending on the conditions, sometimes including nitro-de-tert-butylation, where the bulky tert-butyl group is replaced by a nitro group.[16] This highlights the competition between substitution at a C-H position and ipso-attack at the carbon bearing the tert-butyl group.

Applications

This compound serves primarily as a chemical intermediate in organic synthesis.[8]

-

Fragrance Industry: It is a precursor in the synthesis of certain musk-like fragrances used in perfumes and cosmetics.[4] The specific arrangement of alkyl groups is key to the final olfactory properties of the derivatives.

-

Specialty Chemicals: It can be used as a starting material for synthesizing more complex molecules, such as 1,2-bis(bromomethyl)-4-tert-butylbenzene.[3]

-

Solvent: Due to its properties as an aromatic hydrocarbon, it can be used as a solvent in specific organic reactions.[3][8]

-

Research: It is utilized in laboratory settings to study reaction mechanisms involving substituted aromatic compounds, particularly the influence of sterics on electrophilic substitution.[8][16]

Safety and Handling

As with many organic solvents and reagents, proper safety precautions are essential when handling this compound.

-

Hazards: The compound is classified as a skin and eye irritant.[9][17] Inhalation of vapors may cause respiratory tract irritation.[9][17]

-

Handling: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid contact with skin and eyes.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][18] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[18]

References

- 1. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 2. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 3. This compound | 7397-06-0 [chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound|7397-06-0|lookchem [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Buy this compound | 7397-06-0 [smolecule.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | C12H18 | CID 81881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. 7397-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. echemi.com [echemi.com]

physical properties of 4-tert-Butyl-o-xylene

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyl-o-xylene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 7397-06-0). As a substituted aromatic hydrocarbon, this compound serves as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals, and is also utilized as a specialized solvent.[1][2] This document consolidates critical data for researchers and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, synthesis, and safe handling protocols. All data is supported by authoritative references to ensure scientific integrity.

Molecular Identity and Structure

This compound, systematically named 4-tert-butyl-1,2-dimethylbenzene, is an organic compound characterized by a benzene ring substituted with two adjacent (ortho) methyl groups and a tert-butyl group at the para position relative to one of the methyl groups.[3] The bulky tert-butyl group significantly influences its physical properties and chemical reactivity compared to its parent o-xylene molecule.[1]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 7397-06-0 | [4] |

| IUPAC Name | 4-tert-butyl-1,2-dimethylbenzene | [3] |

| Molecular Formula | C₁₂H₁₈ | [4] |

| Molecular Weight | 162.27 g/mol | [3] |

| InChI Key | QRPPSTNABSMSCS-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)C | [3][6] |

| Synonyms | 4-tert-Butyl-1,2-dimethylbenzene, 1,2-Dimethyl-4-tert-butylbenzene |[3] |

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature with a characteristic aromatic odor.[6] Its physical properties are dictated by its non-polar nature and molecular weight. It is important to note that there is a significant discrepancy in the reported melting point values across various suppliers and databases, ranging from -27°C to 24°C.[1][7] This suggests that while it is generally a liquid under standard conditions, it can solidify at or below typical room temperature depending on purity.

Table 2: Core Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Clear colorless liquid | [6] |

| Melting Point | -27°C to 24°C (conflicting data) | [1][6][7][8] |

| Boiling Point | 211-216 °C at 760 mmHg | [6][9] |

| Density | 0.86 - 0.87 g/cm³ at 20-25 °C | [6][10] |

| Refractive Index (n20/D) | ~1.498 - 1.499 | [6][11] |

| Flash Point | 78 - 82 °C | [6][11] |

| Vapor Pressure | 0.207 mmHg at 25 °C | [6] |

Solubility Profile

Explicit solubility data for this compound is not widely published. However, based on its molecular structure—a non-polar hydrocarbon—and the properties of its parent compound, o-xylene, a reliable solubility profile can be inferred. O-xylene has very low solubility in water but is miscible with most common organic solvents like ethanol, ether, acetone, and benzene.[12][13] The addition of the large, non-polar tert-butyl group further increases its lipophilicity.

-

Water Solubility: Expected to be very low to practically insoluble.

-

Organic Solvent Solubility: Expected to be highly soluble or miscible with non-polar and moderately polar organic solvents such as hexanes, toluene, diethyl ether, and ethyl acetate.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. Key expected shifts in a solvent like CCl₄ or CDCl₃ include a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), two singlets for the two non-equivalent methyl groups on the aromatic ring, and complex signals in the aromatic region for the three ring protons.[14]

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the quaternary carbons of the tert-butyl group and the aromatic ring, as well as signals for the methyl carbons and the CH carbons of the ring.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak [M]⁺ at m/z = 162, confirming its molecular weight. The most prominent feature is the base peak at m/z = 147, which corresponds to the loss of a methyl radical (•CH₃) from the parent ion.[3] This [M-15]⁺ fragment is highly characteristic of compounds containing a tert-butyl group, as it results in a stable tertiary carbocation. Another significant fragment appears at m/z = 119.[3]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands for an alkyl-substituted aromatic compound.[2][15]

-

~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and tert-butyl groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1365 cm⁻¹: A characteristic band indicating the presence of a tert-butyl group.

Synthesis and Reactivity

Synthesis via Friedel-Crafts Alkylation

The most common and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of o-xylene.[16] This reaction involves treating o-xylene with an alkylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a strong acid catalyst.

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a generalized procedure based on established Friedel-Crafts alkylation principles.[16][17][18]

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The system is protected from atmospheric moisture with a drying tube.

-

Charging Reactants: o-Xylene (e.g., 4 moles) is charged into the flask. A mesoporous superacid catalyst like UDCaT-5 (or a traditional acid like sulfuric acid) is added.[16]

-

Reaction Execution: The mixture is heated to the target temperature (e.g., 150 °C).[9] tert-Butanol (e.g., 1 mole) is added dropwise from the addition funnel over 30-60 minutes with vigorous stirring. The molar excess of o-xylene helps to maximize the conversion of the tert-butanol.[9]

-

Monitoring: The reaction is monitored by gas chromatography (GC) until the consumption of tert-butanol is complete.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by slowly adding it to ice-water. The organic layer is separated.

-

Purification: The organic layer is washed with a dilute sodium bicarbonate solution, followed by brine. It is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the excess o-xylene is removed by distillation. The final product is purified by vacuum distillation.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[3]

-

GHS Hazards:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Incompatible Materials: Strong oxidizing agents.

Applications in Research and Development

The primary utility of this compound lies in its role as a chemical building block.

-

Chemical Intermediate: It is a precursor for more complex molecules. For example, it can be used as a starting material in the synthesis of 1,2-bis(bromomethyl)-4-tert-butylbenzene, a useful cross-linking agent.[10]

-

Solvent: It can be employed as a solvent in specific organic reactions, such as in the synthesis of 2,7-di-tert-butylcarbazole.[10]

-

Research: In academic and industrial laboratories, it is used to study the mechanisms and regioselectivity of electrophilic aromatic substitution reactions on substituted benzenes.[1]

Conclusion

This compound is a valuable chemical with well-defined, albeit sometimes varied, physical properties. Its synthesis is readily achievable through standard organic chemistry techniques, and its spectroscopic profile allows for straightforward identification. This guide provides the foundational data necessary for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, as outlined herein, is critical for any scientist or professional working with this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 3. Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | C12H18 | CID 81881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 6. This compound|7397-06-0|lookchem [lookchem.com]

- 7. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 8. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 9. scribd.com [scribd.com]

- 10. This compound | 7397-06-0 [chemicalbook.com]

- 11. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 12. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. cerritos.edu [cerritos.edu]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Molecular Structure of 4-tert-Butyl-o-xylene

Introduction

This compound, systematically named 4-tert-butyl-1,2-dimethylbenzene, is a trisubstituted aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] As a member of the alkylbenzene family, its molecular architecture—characterized by the juxtaposition of two activating, ortho-directing methyl groups and a sterically demanding tert-butyl group—imparts a unique combination of physical properties and chemical reactivity. This guide provides an in-depth exploration of its molecular structure, from its synthesis and conformational analysis to its comprehensive spectroscopic characterization. For researchers and professionals in drug development, understanding the structural nuances of scaffolds like this compound is paramount, as the tert-butyl motif is frequently employed to enhance metabolic stability, modulate lipophilicity, and confer specific conformational constraints in bioactive molecules.[2][3] This document serves as a technical resource, elucidating the foundational chemistry of this compound and its relevance in the broader context of synthetic and medicinal chemistry.

Molecular Architecture and Conformational Analysis

The structure of this compound is defined by a benzene ring substituted at the 1, 2, and 4 positions. The ortho-xylene (1,2-dimethylbenzene) core establishes a specific electronic and steric environment on the ring.[4] The addition of a tert-butyl group at the C4 position introduces significant steric bulk, which is a defining feature of the molecule's topography and chemical behavior.

The IUPAC name for this compound is 4-tert-butyl-1,2-dimethylbenzene, and it is registered under CAS Number 7397-06-0.[5]

References

- 1. Buy this compound | 7397-06-0 [smolecule.com]

- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-t-Butyl-o-xylene [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-o-xylene

Introduction

4-tert-Butyl-o-xylene, systematically named 4-tert-butyl-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1] Its molecular structure, featuring a sterically bulky tert-butyl group attached to an o-xylene core, imparts unique physical and chemical properties that make it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] It also serves as a solvent and a subject of study for electrophilic substitution mechanisms on substituted aromatic compounds.[1]

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the evolution from classic methodologies to modern, greener alternatives. The protocols described herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Part 1: The Foundational Approach: Friedel-Crafts Alkylation

The cornerstone of this compound synthesis is the Friedel-Crafts alkylation, a classic and powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the electron-rich π system of the o-xylene ring acts as a nucleophile, attacking a potent electrophile—the tert-butyl carbocation.

Core Principles & Reaction Mechanism

The overall transformation involves the reaction of o-xylene with a tert-butylating agent, facilitated by a catalyst. The mechanism can be dissected into three critical steps:

-

Generation of the Electrophile: A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄) catalyst reacts with the alkylating agent (e.g., tert-butyl chloride or tert-butanol) to generate a stable tertiary carbocation, (CH₃)₃C⁺.[3] This step is crucial as it creates the highly reactive electrophile required to attack the relatively stable aromatic ring.

-

Electrophilic Attack (Sigma Complex Formation): The π electrons of the o-xylene ring attack the tert-butyl carbocation. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][4]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the conjugate base of the catalyst (e.g., AlCl₄⁻), abstracts a proton from the carbon atom bearing the new tert-butyl group. This collapses the sigma complex, restores the aromatic π system, and regenerates the catalyst, yielding the final product and a byproduct (e.g., HCl).[3][4]

The regioselectivity of the reaction—the preferential substitution at the 4-position—is governed by the directing effects of the two methyl groups on the o-xylene ring. Methyl groups are activating, ortho-para directors. The 4-position is para to one methyl group and meta to the other, while the 3-position is ortho to one and meta to the other. Steric hindrance from the bulky tert-butyl group and the adjacent methyl groups significantly disfavors substitution at the 3-position, leading to the predominant formation of the this compound isomer.

Pathway A: Alkylation with tert-Butyl Chloride & AlCl₃

The reaction of o-xylene with tert-butyl chloride using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst is a traditional and effective method.[5] While robust, this pathway requires stringent anhydrous conditions, as AlCl₃ reacts vigorously with moisture, and produces corrosive HCl gas as a byproduct.

Experimental Protocol: Synthesis via tert-Butyl Chloride

This protocol is based on the optimized conditions reported by Ismail et al.[5]

Materials:

-

o-Xylene

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Distilled water

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Thermometer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker with a dilute NaOH solution) to neutralize the evolved HCl gas.

-

Charging Reactants: Charge the flask with o-xylene and anhydrous AlCl₃. A significant molar excess of o-xylene is used to minimize polyalkylation.

-

Reaction Initiation: Heat the o-xylene-catalyst mixture to the desired reaction temperature (e.g., 60 °C) with constant stirring.

-

Addition of Alkylating Agent: Add tert-butyl chloride dropwise from the dropping funnel to the heated mixture over a period of 2 hours. Maintaining a slow addition rate is critical to control the exothermic reaction and prevent temperature spikes.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1 hour to ensure maximum conversion.

-

Work-up & Quenching: Cool the reaction mass to room temperature. Carefully and slowly pour the mixture into a beaker containing a mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction & Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying & Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent. Purify the crude product via distillation. First, distill off the unreacted o-xylene at atmospheric pressure. Then, perform a vacuum distillation to isolate the final product, this compound.

Data Presentation: Optimization of Reaction Parameters

The yield of this compound is highly dependent on key reaction parameters. The following table summarizes findings from systematic optimization studies.[5]

| Parameter | Value | Resulting Yield (%) | Causality and Field Insights |

| Temperature | 37 °C | Lower Yield | Insufficient thermal energy to overcome the activation barrier efficiently. |

| 60 °C | 77.5% (Optimal) | Balances reaction rate with the minimization of side reactions like dealkylation. | |

| 80 °C | Decreased Yield | Higher temperatures can promote the reverse dealkylation reaction, reducing net yield. | |

| Molar Ratio | 2:1 | Lower Yield | Insufficient o-xylene allows for a higher relative concentration of the mono-alkylated product, promoting undesired polyalkylation. |

| (o-xylene : t-BuCl) | 5:1 | Optimal Yield | Using a large excess of the aromatic substrate is a classic strategy to maximize the probability of the electrophile reacting with the starting material rather than the more activated product. |

| Catalyst Amount | 1% | Lower Yield | Insufficient catalyst concentration leads to slow and incomplete generation of the tert-butyl carbocation electrophile. |

| (% wt. of o-xylene) | 3% | Optimal Yield | Provides a sufficient catalytic rate without promoting excessive side reactions or posing significant work-up challenges. |

| 5% | Slightly Decreased | Higher catalyst loading can sometimes increase the formation of byproducts. |

Pathway B: Alkylation with tert-Butanol & Acid Catalysts

An alternative and often "greener" approach utilizes tert-butanol as the alkylating agent in the presence of a strong Brønsted acid (like H₂SO₄) or a solid acid catalyst.[1] This method avoids the use of moisture-sensitive metal halides and the generation of HCl gas. The tert-butanol is protonated by the acid, followed by the loss of a water molecule to form the same tert-butyl carbocation electrophile.

Experimental Protocol: Synthesis via tert-Butanol (Representative)

This protocol is adapted from established procedures for the tert-butylation of similar aromatic compounds, such as toluene.[6][7]

Materials:

-

o-Xylene

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., USY Zeolite)

-

Glacial Acetic Acid (as solvent, optional)

-

Ice

-

Diethyl ether or Methylene Chloride

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-xylene and tert-butanol. If desired for solubility, glacial acetic acid can be used as a co-solvent.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring. This is crucial to manage the heat generated upon the addition of the strong acid catalyst.

-

Catalyst Addition: Slowly and dropwise, add concentrated sulfuric acid to the cooled, stirred reaction mixture. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to allow the reaction to proceed to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: Quench the reaction by carefully pouring the mixture over a generous amount of crushed ice in a beaker.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Part 2: Modern & Green Synthesis Pathways

Driven by the principles of green chemistry, research has focused on developing more sustainable and efficient catalytic systems that minimize waste, avoid corrosive reagents, and allow for easy catalyst recovery and reuse.

Heterogeneous Catalysis with Zeolites

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites.[8] Their use as catalysts in Friedel-Crafts alkylation offers several distinct advantages:

-

Reusability: As solid catalysts, they can be easily recovered by filtration and reactivated for subsequent runs, reducing waste and cost.[9]

-

Reduced Corrosion: They are non-corrosive compared to liquid superacids like H₂SO₄ or HF.[9]

-

Shape Selectivity: The confined environment within the zeolite pores can influence the regioselectivity of the reaction. The catalyst's structure can sterically favor the formation of the less bulky para-isomer over other isomers.[7]

For the tert-butylation of xylenes, zeolites such as USY (Ultra-Stable Y) and H-Mordenite have shown considerable promise, demonstrating high conversion of the alkylating agent and high selectivity towards the desired 4-tert-butyl isomer.[9] The reaction is often carried out in the vapor phase using a fixed-bed reactor, which is well-suited for continuous industrial processes.[9]

Comparative Performance of Solid Acid Catalysts

The choice of catalyst significantly impacts the reaction's efficiency. The following table compares the performance of various acid catalysts for the tert-butylation of toluene, which serves as an excellent model for the behavior of o-xylene.

| Catalyst | Alkylating Agent | Phase | Toluene Conversion (%) | 4-tert-Butyltoluene Selectivity (%) | Key Insights |

| AlCl₃ | tert-Butyl Chloride | Liquid | ~51.2% (Yield) | Moderate | Well-established, high reactivity but corrosive and produces hazardous waste.[9] |

| H₂SO₄ | Isobutylene | Liquid | High | ~70% | Inexpensive reagents, but the catalyst is highly corrosive and difficult to recover.[9] |

| USY Zeolite | tert-Butanol | Vapor | ~30% | ~89% | Reusable, non-corrosive, and high para-selectivity. Represents a greener alternative.[9] |

| H-Mordenite | tert-Butanol | Vapor | ~18% | ~67% | Solid acid with shape-selective potential, though less active than USY in this case.[9] |

| UDCaT-5 | tert-Butanol | Liquid | 96% (t-BuOH conv.) | 82% (for m-xylene) | A mesoporous superacidic catalyst showing exceptionally high activity at lower temperatures.[10] |

Conclusion

The synthesis of this compound can be successfully achieved through several pathways, each with distinct advantages and operational considerations. The classic Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride remains a robust and high-yielding laboratory method, provided that stringent anhydrous conditions are maintained. The alternative use of tert-butanol with sulfuric acid offers a comparable route that avoids halogenated reagents and moisture-sensitive catalysts.

For professionals in drug development and industrial research, the most promising future lies in the adoption of heterogeneous solid acid catalysts like zeolites. These "green" catalysts offer high para-selectivity, operational simplicity in continuous flow systems, and crucial benefits in catalyst reusability and waste reduction. The selection of an optimal synthesis strategy will ultimately depend on the desired scale of production, required purity, available equipment, and overarching environmental and economic goals.

References

- 1. Buy this compound | 7397-06-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 4-tert-Butyltoluene synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US2023566A - Process for preparing tertiary-butyl-meta-xylene - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butylation of naphthalene by tertiary butanol over HY zeolite and cerium-modified HY catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

IUPAC name for 4-tert-Butyl-o-xylene

An In-depth Guide to the Systematic Nomenclature of 4-tert-Butyl-o-xylene

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This technical guide provides a comprehensive analysis of the IUPAC nomenclature for the compound commonly referred to as this compound. We will deconstruct this semi-systematic name, apply the foundational IUPAC rules regarding parent-chain selection, substituent numbering, and alphabetical arrangement, and derive the definitive systematic name. This document serves as a reference for researchers, chemists, and drug development professionals who require a rigorous understanding of aromatic compound nomenclature.

Part 1: Deconstruction of the Semi-Systematic Name: "this compound"

The name "this compound" is a hybrid of a common name ("xylene") and systematic numbering. While widely used and understood, a full systematic name provides greater clarity under strict IUPAC conventions.

-

Parent Compound: o-Xylene : The term "xylene" is an accepted IUPAC common name for dimethylbenzene.[1][2] The prefix "ortho-" (or o-) specifies that the two methyl groups are on adjacent carbons of the benzene ring, corresponding to a 1,2-substitution pattern.[3][4]

-

Substituent: tert-Butyl : This refers to the (1,1-dimethylethyl) group, a bulky alkyl substituent.

-

Locant: 4- : This number indicates the position of the tert-butyl group on the xylene parent structure. By convention, the carbons bearing the methyl groups that define o-xylene are numbered 1 and 2. The numbering then proceeds around the ring to give the next substituent the lowest possible number. Assigning the methyl groups to positions 1 and 2, the tert-butyl group correctly falls on carbon 4, as numbering in the opposite direction would place it at position 5, violating the lowest locant rule.[5][6]

Part 2: Derivation of the Systematic IUPAC Name

To achieve a fully systematic name, we must treat the compound as a substituted derivative of the fundamental parent, benzene.[5][7] This process is governed by a clear hierarchy of rules.

Pillar 1: Identification of the Parent Compound

While "xylene" is a permissible parent name, the most rigorous systematic approach utilizes "benzene" as the parent hydrocarbon.[6][8] All attached groups—the two methyl groups and the one tert-butyl group—are then treated as substituents.

Pillar 2: Application of the Lowest Locant Rule

With three substituents on the benzene ring, we must number the carbons of the ring to assign the lowest possible set of locants.[3] We evaluate the possible numbering schemes to find the one that gives the lowest number at the first point of difference.

-

Scheme A: Begin numbering at one of the methyl groups such that the other methyl group is at position 2. This places the tert-butyl group at position 4. The resulting locant set is (1, 2, 4) .

-

Scheme B: Begin numbering at the tert-butyl group. This places the methyl groups at positions 3 and 4. The resulting locant set is (1, 3, 4) .

Comparison:

-

Set A: 1, 2, 4

-

Set B: 1, 3, 4

Comparing the sets, the first point of difference occurs at the second locant (2 vs. 3). Since 2 is lower than 3, Scheme A (1, 2, 4) is the correct numbering system .[5]

Pillar 3: Alphabetical Ordering of Substituents

The final step is to list the substituents in alphabetical order before the parent name.[7][9]

-

Substituents: tert-butyl, methyl, methyl.

-

Combined methyl groups: dimethyl.

-

For alphabetization, multiplying prefixes like "di-", "tri-", etc., and hyphenated prefixes like "sec-" and "tert-" are ignored. The prefix "iso" is an exception and is considered part of the name.[6]

-

Therefore, we alphabetize based on "b " from butyl and "m " from methyl.

Following this rule, "butyl" precedes "methyl".

Part 3: The Definitive IUPAC Name and Compound Data

By assembling the components according to the rules, we arrive at the definitive systematic IUPAC name.

Systematic IUPAC Name: 4-tert-Butyl-1,2-dimethylbenzene [10][11]

The semi-systematic name, this compound, remains a commonly used and acceptable synonym in many contexts.[12]

Data Summary Table

| Identifier | Value |

| Systematic IUPAC Name | 4-tert-Butyl-1,2-dimethylbenzene[11] |

| Common Synonym | This compound[12] |

| CAS Registry Number | 7397-06-0[13] |

| Molecular Formula | C₁₂H₁₈[10] |

| Molecular Weight | 162.27 g/mol [13] |

| InChI Key | QRPSTNABSMSCS-UHFFFAOYSA-N[12] |

Part 4: Visualization of the Nomenclature Workflow

The following diagram illustrates the logical steps involved in determining the systematic IUPAC name for the target compound.

Caption: Logical workflow for deriving the systematic IUPAC name.

Part 5: Protocol for Systematic Naming of a Polysubstituted Benzene Derivative

This protocol establishes a self-validating, step-by-step methodology for naming complex benzene derivatives, using 4-tert-Butyl-1,2-dimethylbenzene as the exemplar.

Objective: To determine the unambiguous, systematic IUPAC name for a given polysubstituted benzene structure.

Methodology:

-

Identify the Parent Aromatic System:

-

Action: Confirm that the core structure is a single benzene ring.

-

Rationale: For monocyclic aromatic hydrocarbons, "benzene" is the fundamental parent name.[8] This avoids ambiguity from using common names like toluene or xylene when multiple, non-prioritized alkyl groups are present.

-

-

Identify All Substituents:

-

Action: List every group attached to the benzene ring.

-

Exemplar: For the given structure, the substituents are two (2) methyl groups and one (1) tert-butyl group.

-

-

Determine Numbering by Applying the Lowest Locant Rule:

-

Action: Number the carbons of the benzene ring starting at each substituent in turn. Proceed clockwise and counter-clockwise to generate all possible unique locant sets.

-

Exemplar:

-

Starting at a methyl group yields the set {1, 2, 4}.

-

Starting at the tert-butyl group yields the set {1, 3, 4}.

-

-

Action: Compare the generated sets numerically. The correct set is the one with the lowest number at the first point of difference.

-

Exemplar: Comparing {1, 2, 4} and {1, 3, 4}, the first difference is at the second position (2 vs. 3). The set {1, 2, 4} is therefore chosen.

-

Rationale: This rule is hierarchical and ensures a single, reproducible numbering scheme for any substitution pattern.[3][5]

-

-

Alphabetize Substituent Prefixes:

-

Action: Group identical substituents using multiplying prefixes (di, tri, etc.). List the unique substituent names.

-

Exemplar: The substituents are tert-butyl and dimethyl.

-

Action: Arrange the substituent names alphabetically. Ignore multiplying prefixes and simple modifiers like sec- and tert-.

-

Exemplar: Alphabetize based on "b utyl" and "m ethyl". The order is: tert-butyl, then dimethyl.

-

Rationale: Alphabetical ordering provides a consistent and unambiguous sequence for listing the substituents in the final name.[9]

-

-

Assemble the Final Systematic Name:

-

Action: Construct the name in the following order: (Locant)-(Substituent) - (Locant)-(Substituent)...(Parent Name).

-

Exemplar:

-

The tert-butyl group is at position 4.

-

The two methyl groups are at positions 1 and 2.

-

The parent is benzene.

-

-

Final Name: 4-tert-Butyl-1,2-dimethylbenzene

-

References

- 1. Xylene - Wikipedia [en.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]

- 4. quora.com [quora.com]

- 5. byjus.com [byjus.com]

- 6. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. sarthaks.com [sarthaks.com]

- 8. ochem.weebly.com [ochem.weebly.com]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 11. Benzene, 4-(1,1-dimethylethyl)-1,2-dimethyl- | C12H18 | CID 81881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-t-Butyl-o-xylene [webbook.nist.gov]

- 13. scbt.com [scbt.com]

4-tert-Butyl-o-xylene safety data sheet

An In-Depth Technical Guide to the Safe Handling of 4-tert-Butyl-o-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label

This compound (CAS No. 7397-06-0), also known as 4-(1,1-dimethylethyl)-1,2-dimethylbenzene, is an alkylated aromatic hydrocarbon with utility as a solvent and a synthetic intermediate in pharmaceutical and chemical research.[1][2] Its molecular structure, featuring a benzene ring substituted with two methyl groups and a bulky tert-butyl group, dictates its unique physical properties and chemical reactivity.[1] While standard Safety Data Sheets (SDS) provide a necessary overview of hazards, this guide is designed for the professional researcher. It delves into the causality behind the safety protocols, grounding them in the physicochemical and toxicological principles that govern the behavior of this compound. Understanding why a precaution is necessary is paramount to fostering a proactive safety culture and ensuring the integrity of experimental work.

Section 1: Physicochemical Drivers of Hazard

The inherent risks of a chemical are intrinsically linked to its physical and chemical properties. For this compound, its flammability, vapor pressure, and solvent characteristics are the primary drivers of physical hazards in a laboratory setting.

Combustibility and Flammability

This compound is classified as a combustible liquid (GHS Category 4).[3] This classification is a direct consequence of its relatively high flash point. Unlike highly flammable liquids, it does not typically pose an ignition hazard at ambient temperatures but requires preheating or exposure to a high-energy ignition source.

Table 1: Key Physicochemical Properties

| Property | Value | Implication for Safe Handling | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₈ | - | [4][5] |

| Molecular Weight | 162.27 g/mol | Influences vapor density. | [4][5] |

| Appearance | Clear, colorless liquid | Allows for easy visual identification of the pure substance. | [6][7] |

| Flash Point | 82 °C / 179.6 °F | Combustible. Requires heating to generate flammable vapor/air mixtures. Avoid open flames, sparks, and hot surfaces. | [3] |

| Boiling Point | ~211-216 °C | Low volatility at room temperature reduces inhalation risk compared to more volatile solvents, but vapors can accumulate during heating. | [6][7] |

| Vapor Pressure | 0.207 mmHg at 25°C | Contributes to low volatility. | [7] |

| Density | ~0.87 g/cm³ at 25°C | Lighter than water. In case of a spill into water, it will float, affecting containment strategies. | [2] |

| Solubility | Insoluble in water | Spills will not be diluted by water; appropriate absorbents are necessary. | |

The primary causal factor for its combustibility is the hydrocarbon nature of the molecule. Upon heating, it emits vapors that can form an explosive mixture with air. The energy from an ignition source breaks the C-H and C-C bonds, initiating a radical chain reaction with atmospheric oxygen. This reaction is exothermic, sustaining the combustion process and producing hazardous decomposition products, primarily carbon monoxide (CO) and carbon dioxide (CO₂), along with other potentially toxic fumes.[3]

Reactivity Profile: The Aromatic Ring and Alkyl Groups

The chemical reactivity of this compound is dominated by its aromatic ring. Aromatic compounds exhibit unique stability and tend to undergo substitution reactions rather than the addition reactions typical of alkenes.[8] However, the molecule is not inert.

-

Incompatibility with Oxidizing Agents : This is the most critical chemical incompatibility.[3] Strong oxidizers (e.g., nitrates, perchlorates, permanganates) can react violently with the alkyl (methyl and tert-butyl) side chains. These reactions are highly exothermic and can lead to ignition or explosion. The mechanism involves the abstraction of hydrogen atoms from the alkyl groups, initiating a rapid, uncontrolled oxidation cascade.

-

Reaction with Strong Acids : While the benzene ring is relatively stable, strong acids can catalyze electrophilic aromatic substitution reactions.[9] Although not as vigorous as the reaction with oxidizers, these reactions can generate heat and potentially hazardous byproducts.

Hazardous polymerization of this compound is not expected to occur under normal laboratory conditions.[3]

Section 2: Toxicological Profile and Health Hazards

The toxicological properties of this compound have not been fully investigated.[3] This data gap is a critical hazard in itself and necessitates a conservative approach to handling, assuming a hazard profile similar to or greater than its parent compound, o-xylene. The addition of the lipophilic tert-butyl group could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity.

Routes of Exposure and Primary Health Effects

The primary routes of occupational exposure are inhalation and dermal contact.[10]

-

Skin Irritation (GHS Category 2) : Direct contact with the liquid can cause skin irritation.[3][6] As an organic solvent, it defats the skin by dissolving the natural protective oils, leading to dryness, redness, and dermatitis upon prolonged or repeated contact.[10]

-

Eye Irritation (GHS Category 2) : Causes serious eye irritation upon contact.[3][6] Splashes can cause stinging and potential damage to the cornea.[10]

-

Respiratory Irritation (GHS Category 3, STOT SE) : Inhalation of vapors or mists may cause respiratory tract irritation.[3][6] Symptoms can include coughing and shortness of breath.[11]

Systemic and Chronic Toxicity

While specific data for this compound is lacking, data from the parent compound, xylene, provides a basis for assessing potential systemic effects. Xylene overexposure is known to affect the central nervous system (CNS), causing symptoms like dizziness, headache, and nausea.[11][12] Chronic exposure may impact the liver and kidneys.[13]

Table 2: Toxicological Data (Surrogate Data from Xylene Isomers)

| Metric | Value | Species | Compound | Significance | Source |

|---|---|---|---|---|---|

| LD₅₀ (Oral) | 3500 - 3608 mg/kg | Rat | o-Xylene | Provides an estimate of acute oral toxicity. | [13] |

| LC₅₀ (Inhalation) | 4330 - 4595 ppm (6h) | Rat, Mouse | o-Xylene | Indicates acute inhalation hazard. |[13][14] |

It is crucial to note that no specific occupational exposure limits (OELs), such as an OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV), have been established for this compound.[3] Therefore, it is prudent to adhere to the established limits for xylene as a conservative minimum standard.

Table 3: Occupational Exposure Limits (for Xylenes)

| Organization | Limit | Value | Notes |

|---|---|---|---|

| OSHA | PEL (8-hr TWA) | 100 ppm | Legally enforceable limit.[10][15][16] |

| NIOSH | REL (10-hr TWA) | 100 ppm | Recommended exposure limit.[15] |

| NIOSH | STEL (15-min) | 150 ppm | Short-term exposure limit.[15] |

| ACGIH | TLV (8-hr TWA) | 20 ppm (2021) | Health-based guideline, significantly lower than OSHA PEL.[16] |

| ACGIH | STEL (15-min) | 150 ppm |[14][15] |

Section 3: Risk Management and Control Hierarchy

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of Controls Workflow.

-

Substitution : The most effective control is to substitute with a less hazardous chemical if the experimental design allows.

-

Engineering Controls : These are physical changes to the workspace that isolate researchers from the hazard.

-

Chemical Fume Hood : All handling of this compound that may generate vapors (e.g., heating, transferring, reactions) must be conducted inside a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

-

Ventilation : Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.[3]

-

-

Administrative Controls : These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this chemical.

-

Designated Areas : Designate specific areas for the storage and handling of this compound.

-

Training : Ensure all personnel are trained on the specific hazards and handling procedures for this chemical before they begin work.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above.

Protocol 3.1: Personal Protective Equipment (PPE) Selection and Use

This protocol is a self-validating system; proper selection, inspection, and use are required at every step.

-

Eye and Face Protection :

-

Causality : To prevent serious eye irritation from splashes.[3]

-

Action : Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. When there is a significant risk of splashing, wear chemical splash goggles. A face shield may be required for large-scale operations.

-

-

Skin Protection :

-

Causality : To prevent skin irritation and potential absorption.[3]

-

Gloves : Wear appropriate chemical-resistant gloves. Nitrile gloves may provide adequate protection for incidental contact, but for prolonged contact or immersion, heavier-duty gloves (e.g., Viton®, Barrier®) should be considered. Always check the glove manufacturer's compatibility chart. Inspect gloves for any signs of degradation or puncture before each use.

-

Lab Coat : Wear a flame-resistant lab coat to protect skin and clothing. Ensure it is fully buttoned.

-

-

Respiratory Protection :

-

Causality : To prevent respiratory irritation from vapors, especially if engineering controls are insufficient or during an emergency.

-

Action : Respiratory protection is generally not required when working within a certified chemical fume hood. If a situation arises where the airborne concentration may exceed the OEL (using the conservative xylene TLV as a guide), a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.

-

Section 4: Emergency Preparedness and Response

Preparedness is key to mitigating the consequences of an incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation : If a researcher inhales vapors and feels unwell, immediately move them to fresh air.[3] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact : If skin contact occurs, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3] If irritation persists, seek medical attention.[3]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do not induce vomiting due to the risk of aspiration into the lungs. Clean the mouth with water and drink plenty of water afterwards.[3] Seek immediate medical attention.[3]

Protocol 4.1: Spill Response

Caption: Emergency Spill Response Decision Tree.

-

Evacuate and Alert : For large spills or any spill outside of a fume hood, evacuate the immediate area, alert nearby personnel, and contact your institution's emergency response team.

-

Control Ignition Sources : Remove all sources of ignition from the area.[3]

-

Ventilate : Increase ventilation to the area if it is safe to do so.

-

Containment (for trained personnel on small, contained spills only) :

-

Causality : To prevent the spread of the liquid and to safely absorb it for disposal.

-

Action : Wear the PPE specified in Protocol 3.1. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Collection : Once absorbed, use non-sparking tools to carefully scoop the material into a suitable, sealable container for hazardous waste disposal.

-

Decontamination : Clean the spill area with soap and water.

-

Disposal : Dispose of the contaminated absorbent and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[3]

-

Section 5: Storage and Disposal

-

Storage : Store containers in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[3] Keep containers tightly closed to prevent the escape of vapors.[3] Store separately from incompatible materials, especially strong oxidizing agents.[3]

-

Disposal : Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Do not empty into drains.

Conclusion